molecular formula C10H13NO3 B8097535 Ethyl 6-(hydroxymethyl)-5-methylnicotinate

Ethyl 6-(hydroxymethyl)-5-methylnicotinate

Cat. No.: B8097535
M. Wt: 195.21 g/mol
InChI Key: RYRGIFHCIKTSLF-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-5-methylnicotinate is a nicotinic acid derivative featuring a hydroxymethyl group at the 6-position and a methyl group at the 5-position of the pyridine ring.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-5,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGIFHCIKTSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)-5-methylnicotinate typically involves the esterification of 6-(hydroxymethyl)-5-methylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-5-methylnicotinic acid.

    Reduction: 6-(Hydroxymethyl)-5-methylnicotinol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis to release nicotinic acid, which can then interact with nicotinic acid receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Variations

The compound’s analogs differ primarily in substituents at the 5- and 6-positions of the pyridine ring, influencing their physicochemical properties and reactivity. Below is a comparative analysis based on the provided evidence:

Table 1: Comparison of Ethyl 6-(Hydroxymethyl)-5-Methylnicotinate with Analogous Compounds
Compound Name Substituents (Position 5/6) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound 5-methyl, 6-hydroxymethyl Not Provided Not Provided Likely intermediate for drug synthesis Inferred
Ethyl 6-acetyl-5-chloronicotinate 5-chloro, 6-acetyl C₁₀H₁₀ClNO₃ 227.647 High-yield synthesis routes available
Ethyl 5-hydroxy-2-methylnicotinate 5-hydroxy, 2-methyl Not Provided Not Provided Structural similarity (0.86)
Ethyl 6-isopropoxy-5-methylnicotinate 5-methyl, 6-isopropoxy Not Provided Not Provided Increased hydrophobicity
Methyl 5-hydroxy-6-methoxynicotinate 5-hydroxy, 6-methoxy Not Provided Not Provided Enhanced solubility in polar solvents

Reactivity and Functional Group Impact

  • Hydroxymethyl vs.
  • Methoxy vs. Isopropoxy Substituents : Ethyl 6-isopropoxy-5-methylnicotinate (CAS 1188396-03-3) exhibits greater steric bulk and lipophilicity compared to methoxy-substituted analogs, which could influence bioavailability in drug design .

Biological Activity

Ethyl 6-(hydroxymethyl)-5-methylnicotinate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a hydroxymethyl group at the 6-position and a methyl group at the 5-position of the nicotinate ring. This structural configuration contributes to its unique chemical reactivity and biological activity compared to other nicotinic acid derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : this compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting physiological processes such as lipid metabolism and cellular signaling.

The mechanism by which this compound exerts its biological effects involves several interactions with molecular targets:

  • Enzyme Interaction : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways, leading to reduced inflammation or antimicrobial effects.
  • Receptor Binding : The ester group may undergo hydrolysis to release nicotinic acid, which can interact with nicotinic acid receptors, influencing various physiological responses .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
Ethyl NicotinateLacks hydroxymethyl and methyl groupsLimited biological activity
Methyl NicotinateMethyl ester group instead of ethylSimilar but less potent
6-(Hydroxymethyl)nicotinic AcidMore polar, lacks ester groupMore soluble but less lipophilic

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects .
  • Enzyme Inhibition Assay : A kinetic study revealed that the compound acts as a competitive inhibitor for certain enzymes involved in lipid metabolism, with an IC50 value indicating effective inhibition at nanomolar concentrations .

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